cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate is a complex organic compound that features a cobalt ion coordinated with a pyrrole-based ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate typically involves the coordination of cobalt ions with the pyrrole-based ligand. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the cobalt(2+) ion to cobalt(1+) or cobalt(0).
Substitution: Ligand substitution reactions can occur, where the pyrrole-based ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) or cobalt(0) species.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology
In biological research, cobalt complexes are studied for their potential as enzyme mimics and their interactions with biomolecules.
Medicine
Medicinal applications include the investigation of cobalt complexes as potential therapeutic agents, particularly in cancer treatment due to their ability to generate reactive oxygen species.
Industry
In industry, cobalt complexes are used in the production of dyes, pigments, and as catalysts in petrochemical processes.
Mechanism of Action
The mechanism by which cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate exerts its effects involves the coordination of the cobalt ion with various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Cobalt(2+);ethyl (5Z)-5-[(4-carboxyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
- Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific ligand structure, which can impart unique reactivity and selectivity in various applications.
Properties
CAS No. |
14564-48-8 |
---|---|
Molecular Formula |
C38H46CoN4O8 |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/2C19H24N2O4.Co/c2*1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2;/h2*9H,7-8H2,1-6H3,(H,20,21,22,23);/q;;+2/p-2 |
InChI Key |
XJKUQQZDXUFIBW-UHFFFAOYSA-L |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.[Co+2] |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.